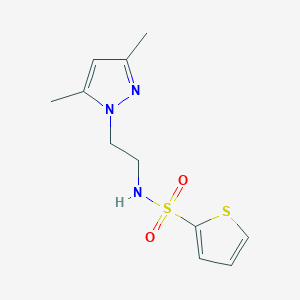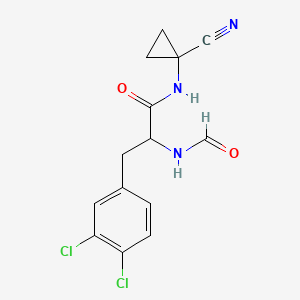
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
Mécanisme D'action
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, this compound can reduce neuronal activity and prevent excessive excitation that can lead to seizures or anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of effects on neuronal activity. In animal models, this compound has been shown to reduce seizure activity and anxiety-like behavior. It has also been shown to prevent relapse in animal models of drug addiction. However, the exact effects of this compound on the brain and body are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide is its selectivity for GABA-AT, which reduces the likelihood of off-target effects. It has also been shown to be effective in preclinical models of neurological and neuropsychiatric disorders. However, the limitations of this compound in lab experiments include its poor solubility in water and its rapid metabolism in vivo, which can limit its effectiveness in animal models.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide. One area of interest is its potential as a treatment for drug addiction. This compound has been shown to reduce relapse in animal models of addiction, and further research could explore its potential as a treatment for human addiction. Another area of interest is its potential as a treatment for anxiety disorders. This compound has been shown to reduce anxiety-like behavior in animal models, and further research could explore its potential as a treatment for human anxiety disorders. Finally, further research could explore the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of its potential as a therapeutic agent.
Méthodes De Synthèse
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(3,4-dichlorophenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyanocyclopropyl)amine to form the desired amide product.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide has been studied extensively in preclinical models as a potential treatment for a variety of neurological and neuropsychiatric disorders, including epilepsy, anxiety, and addiction. In animal models, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce anxiety-like behavior and prevent relapse in animal models of drug addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-10-2-1-9(5-11(10)16)6-12(18-8-20)13(21)19-14(7-17)3-4-14/h1-2,5,8,12H,3-4,6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKWBKDRUJYVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C(CC2=CC(=C(C=C2)Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)
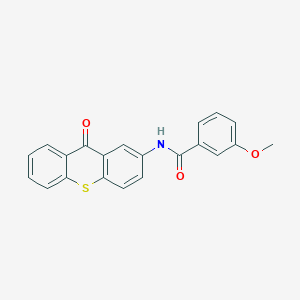
![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)
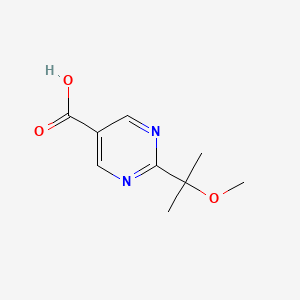
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
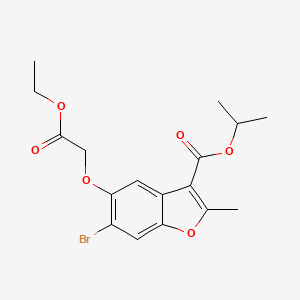
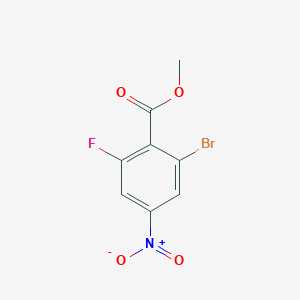
![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)
